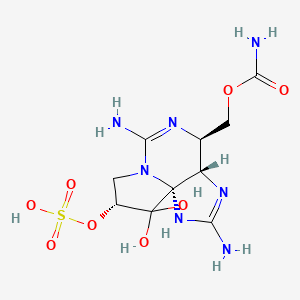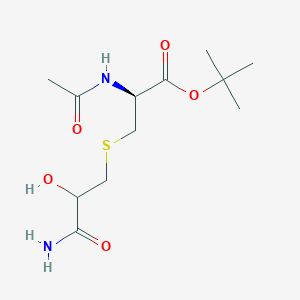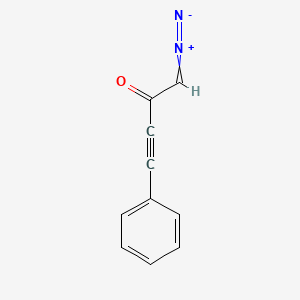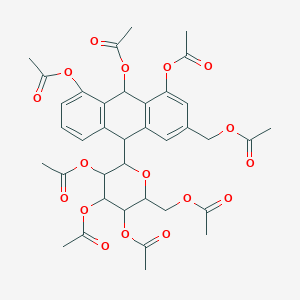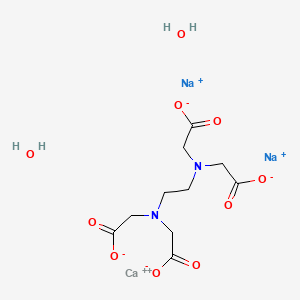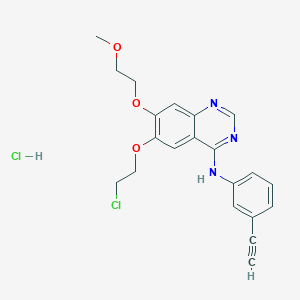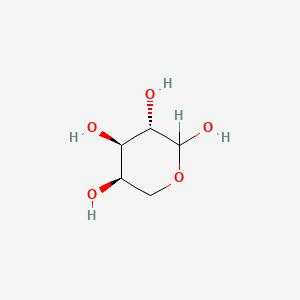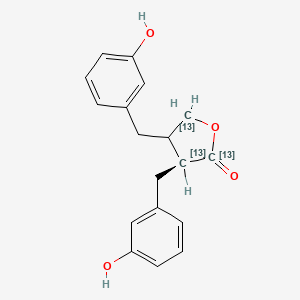
rac Enterolactone-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Enterolactone-13C3, also known as this compound, is a useful research compound. Its molecular formula is C₁₅¹³C₃H₁₈O₄ and its molecular weight is 301.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis in Solution and Crystal State :
- The structural analysis of urinary lignan enterolactone was conducted using 13C and 1H spectra, revealing complete spectral assignments for a lignan of the dibenzylbutane type. This study established the conformation of enterolactone in solid and solution states (Cooley et al., 1984).
Synthesis of 13C-Labelled Lignans for Analysis :
- Research on the synthesis of 13C-labelled derivatives of mammalian lignans, including enterolactone, was conducted for use as internal standards in LC-MS and GC-MS analysis of lignans (Fryatt & Botting, 2005).
Quantification in Plasma Using Isotope Dilution LC-MS/MS :
- A liquid chromatography-tandem mass spectrometry method using 13C3 labeled isotopes was developed to quantify enterolactone in plasma, enhancing sensitivity and precision in measurements (Kuijsten et al., 2005).
Radiosensitization in Breast Cancer Cell Lines :
- Enterolactone showed potential as a novel radiosensitizer for breast cancer cell lines, enhancing the effectiveness of radiotherapy by impairing DNA repair and increasing apoptosis (Bigdeli et al., 2016).
Activation of Estrogen Receptors and Gene Expression :
- Enterolactone, at physiological concentrations, can activate estrogen receptor-mediated transcription, suggesting its role in modulating gene expression related to various diseases (Penttinen et al., 2007).
Induction of Heme Oxygenase-1 Expression in Endothelial Cells :
- Enterolactone induced the expression of heme oxygenase-1 (HO-1) in endothelial cells via the activation of nuclear factor-E2-related factor 2 (Nrf2), highlighting its potential vasculoprotective effects (Kivelä et al., 2008).
Inhibiting Insulin-like Growth Factor-1 Receptor Signaling in Prostate Cancer Cells :
- Enterolactone inhibited the activation of the insulin-like growth factor-1 receptor and its downstream signaling pathways in prostate cancer cells, suggesting a mechanism for its anticancer activity (Chen et al., 2009).
Safety and Hazards
Mechanism of Action
- Rac proteins are small GTPases involved in cell signaling, cytoskeletal dynamics, and cell migration . They play a crucial role in regulating actin cytoskeleton rearrangements and cell motility.
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDHBAMCBBLR-AQPGKPQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747698 |
Source


|
| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918502-72-4 |
Source


|
| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
